molecular formula C5H8N4OS B2746880 1-(Oxolan-3-yl)-2H-tetrazole-5-thione CAS No. 1507798-97-1

1-(Oxolan-3-yl)-2H-tetrazole-5-thione

Cat. No. B2746880
M. Wt: 172.21
InChI Key: HFYGMTLUDTWUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Oxolan-3-yl)-2H-tetrazole-5-thione” is a compound containing an oxolane (tetrahydrofuran) ring and a tetrazole ring. Oxolane is a five-membered ring containing four carbon atoms and one oxygen atom . Tetrazole is a five-membered ring containing four nitrogen atoms and one carbon atom .


Molecular Structure Analysis

The molecular structure would consist of an oxolane ring attached to a tetrazole ring. The exact structure would depend on the specific locations of the rings and any additional functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Tetrazoles are generally stable compounds, but they can be sensitive to heat, friction, and impact .

Scientific Research Applications

Chemical Synthesis and Derivative Studies

1-(Oxolan-3-yl)-2H-tetrazole-5-thione, as a chemical compound, contributes to the field of organic synthesis, where researchers explore novel synthetic pathways and applications for heterocyclic compounds. For example, the exploration of oxadiazoles and tetrazoles highlights the significance of such compounds in medicinal chemistry due to their bioisosteric properties and potential as drug candidates. Boström et al. (2012) discuss the bioisosteric replacements for ester and amide functionalities using oxadiazoles, emphasizing the importance of these structures in developing druglike molecules (Boström et al., 2012). Similarly, the synthesis and characterization of thiophene derivatives for corrosion inhibition demonstrate the application of heterocyclic compounds in materials science, showing significant inhibition efficiency on aluminum alloy surfaces (Arrousse et al., 2022).

Structural and Molecular Studies

Research on the crystal and molecular structures of tetrazole derivatives provides insights into the structural biology of these compounds. The study of 1-phenyl-1H-tetrazole-5-thiolate, for instance, offers detailed information on the anionic heterocycle's structure, showcasing the importance of π-delocalization and the resonance hybrid nature of tetrazoles (Jiménez-Sandoval et al., 1997). This fundamental understanding aids in the development of new compounds with tailored properties for specific applications.

Corrosion Inhibition and Material Protection

The application of thiophene and tetrazole derivatives in corrosion inhibition is a notable area of research that contributes to materials science and engineering. These studies highlight the potential of using such compounds to protect metals and alloys in corrosive environments, demonstrating their practicality beyond theoretical chemical research. For example, the effectiveness of thiophene derivatives in inhibiting corrosion of aluminum alloy in acidic mediums emphasizes the role of these compounds in extending the lifespan of materials used in various industries (Arrousse et al., 2022).

Safety And Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling “1-(Oxolan-3-yl)-2H-tetrazole-5-thione”. Some tetrazoles can be explosive, so it’s important to handle them with care .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. Tetrazoles are used in a wide range of fields, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

1-(oxolan-3-yl)-2H-tetrazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4OS/c11-5-6-7-8-9(5)4-1-2-10-3-4/h4H,1-3H2,(H,6,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYGMTLUDTWUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C(=S)N=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(oxolan-3-yl)-1H-1,2,3,4-tetrazole-5-thiol

CAS RN

1507798-97-1
Record name 1-(oxolan-3-yl)-1H-1,2,3,4-tetrazole-5-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.